molecular formula C11H11Cl2NO5S B14051407 (2S)-1-(3,5-dichloro-2-hydroxy-phenyl)sulfonylpyrrolidine-2-carboxylic Acid

(2S)-1-(3,5-dichloro-2-hydroxy-phenyl)sulfonylpyrrolidine-2-carboxylic Acid

Cat. No.: B14051407
M. Wt: 340.2 g/mol
InChI Key: YYZPIAJBECQUSP-QMMMGPOBSA-N
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Description

1-((3,5-dichloro-2-hydroxyphenyl)sulfonyl)-l-proline is a chemical compound known for its unique structure and properties It features a sulfonyl group attached to a proline moiety, with two chlorine atoms and a hydroxyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,5-dichloro-2-hydroxyphenyl)sulfonyl)-l-proline typically involves the reaction of 3,5-dichloro-2-hydroxybenzenesulfonyl chloride with l-proline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-((3,5-dichloro-2-hydroxyphenyl)sulfonyl)-l-proline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Scientific Research Applications

1-((3,5-dichloro-2-hydroxyphenyl)sulfonyl)-l-proline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-((3,5-dichloro-2-hydroxyphenyl)sulfonyl)-l-proline involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chlorine atoms and hydroxyl group on the phenyl ring contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((3,5-dichloro-2-hydroxyphenyl)sulfonyl)-l-proline is unique due to its combination of a sulfonyl group with a proline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C11H11Cl2NO5S

Molecular Weight

340.2 g/mol

IUPAC Name

(2S)-1-(3,5-dichloro-2-hydroxyphenyl)sulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H11Cl2NO5S/c12-6-4-7(13)10(15)9(5-6)20(18,19)14-3-1-2-8(14)11(16)17/h4-5,8,15H,1-3H2,(H,16,17)/t8-/m0/s1

InChI Key

YYZPIAJBECQUSP-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=C(C(=CC(=C2)Cl)Cl)O)C(=O)O

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=C(C(=CC(=C2)Cl)Cl)O)C(=O)O

Origin of Product

United States

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